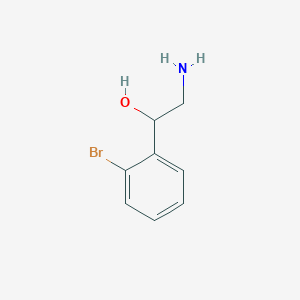

2-Amino-1-(2-bromophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2-bromophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRDJBNFUFLKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71095-20-0 | |

| Record name | 2-amino-1-(2-bromophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 2 Amino 1 2 Bromophenyl Ethanol

Functional Group Transformations of the 2-Amino-1-(2-bromophenyl)ethanol Scaffold

The inherent functionalities of this compound allow for targeted modifications of its hydroxyl, amino, and bromophenyl moieties. These transformations are fundamental in medicinal chemistry and materials science for creating derivatives with altered physical, chemical, and biological properties.

Oxidation Reactions of the Hydroxyl Moiety

The secondary hydroxyl group in this compound can be oxidized to the corresponding ketone, 2-amino-1-(2-bromophenyl)ethan-1-one. The primary challenge in this transformation is achieving selectivity for the alcohol oxidation without affecting the primary amine. The high affinity of nitrogen for many metal catalysts can lead to catalyst poisoning or undesired side reactions. mdpi.com

Several strategies can be employed to achieve this selective oxidation. One common approach involves the protection of the amino group prior to oxidation. For instance, the amine can be converted to an amide (e.g., via acetylation), which is less susceptible to oxidation. louisville.edu Following the oxidation of the alcohol, the protecting group can be removed to yield the desired aminoketone.

Alternatively, direct oxidation can be accomplished using specific catalytic systems that favor alcohol oxidation in the presence of amines. Gold (Au) nanoparticles supported on various materials have shown promise in the aerobic oxidation of amino alcohols to amino acids. acs.org For the conversion to an aminoketone, milder conditions and specific reagents are necessary. Manganese(IV) oxide (MnO2) is a classic reagent for the oxidation of benzylic and allylic alcohols and can be effective for this transformation. researchgate.net Other modern catalytic systems, such as those based on ruthenium or copper, have also been developed for the selective oxidation of alcohols. acs.org

| Oxidizing Agent/System | Typical Conditions | Product | Notes |

|---|---|---|---|

| Manganese(IV) Oxide (MnO₂) | Inert solvent (e.g., dichloromethane, chloroform) | 2-amino-1-(2-bromophenyl)ethan-1-one | Effective for benzylic alcohols; requires stoichiometric amounts. researchgate.net |

| Gold (Au)-based catalysts | Aqueous solution, base (e.g., NaOH), O₂ pressure | (2-bromophenyl)(amino)acetic acid | Tends to oxidize to the amino acid, not the ketone. acs.org |

| N-protection (e.g., Acetyl) followed by standard oxidation (e.g., PCC, Swern) | 1. Acetylation (Ac₂O or AcCl). 2. Oxidation. 3. Deprotection. | 2-amino-1-(2-bromophenyl)ethan-1-one | Multi-step but offers high selectivity. louisville.edu |

Reduction Reactions to Yield Corresponding Amines

The term "reduction to yield corresponding amines" in the context of the this compound scaffold refers to the deoxygenation of the secondary hydroxyl group. This transformation converts the amino alcohol into the corresponding phenethylamine (B48288) derivative, 2-(2-bromophenyl)ethan-1-amine. The cleavage of the C-OH bond is challenging due to the poor leaving group ability of the hydroxyl moiety. organic-chemistry.org

Modern synthetic methods have enabled this transformation under relatively mild conditions. A common strategy involves the activation of the hydroxyl group to convert it into a better leaving group, followed by reduction. For benzylic alcohols, catalytic deoxygenation is particularly effective. A system using a non-precious metal precatalyst, such as Cp₂TiCl₂, with a silane (B1218182) like Me(EtO)₂SiH as a hydrogen donor, can directly deoxygenate benzylic alcohols. rsc.org

Another advanced approach is visible-light photoredox catalysis. beilstein-journals.org In this method, the alcohol is first converted in situ into a derivative with a lower reduction potential, such as a benzoate (B1203000) ester. A photocatalyst, upon excitation with visible light, can then facilitate a single-electron transfer to this ester, leading to C–O bond cleavage and the formation of a radical intermediate, which is subsequently reduced to the final alkane product. nih.gov

| Reaction Type | Reagents/Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Titanium-Catalyzed Deoxygenation | Cp₂TiCl₂, Me(EtO)₂SiH | Solvent: 2-MeTHF | 2-(2-bromophenyl)ethan-1-amine rsc.org |

| Photoredox Deoxygenation | Photocatalyst (e.g., Ir(ppy)₃), Hantzsch ester or amine reductant, activation of OH group | Visible light irradiation, organic solvent | 2-(2-bromophenyl)ethan-1-amine beilstein-journals.org |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the phenyl ring of this compound is a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNA_r) is generally not feasible as the benzene (B151609) ring is not sufficiently electron-deficient. masterorganicchemistry.com

Palladium-catalyzed reactions are the most common methods for forming new carbon-carbon and carbon-heteroatom bonds at this position. youtube.com

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can form a new C-C bond, leading to biphenyl (B1667301) derivatives. youtube.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. This would yield a diaminophenyl derivative.

Sonogashira Coupling: The formation of a C-C triple bond can be achieved by coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

The presence of the amino and hydroxyl groups on the side chain requires careful selection of reaction conditions to avoid interference, such as chelation with the metal catalyst or undesired side reactions.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biphenyl derivative youtube.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) or Pd(II) catalyst, Phosphine ligand, Base (e.g., NaOtBu) | N-Aryl derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynylarene derivative |

Formation of Nitrogen-Containing Heterocycles from this compound

The bifunctional nature of this compound, containing both a nucleophilic amine and a nucleophilic alcohol, makes it an ideal substrate for the synthesis of five-membered nitrogen-containing heterocycles.

Synthesis of Schiff Bases and Imines

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form imines, also known as Schiff bases. ekb.eg This reaction is typically catalyzed by mild acid and involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent dehydration of this intermediate yields the C=N double bond of the imine. masterorganicchemistry.com The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product. lumenlearning.com The resulting Schiff bases are versatile intermediates themselves, useful in the synthesis of other compounds or as ligands in coordination chemistry. sciencepublishinggroup.com

| Carbonyl Compound | Reaction Conditions | Product (Schiff Base) |

|---|---|---|

| Benzaldehyde | Ethanol, reflux, catalytic acetic acid | (E)-1-(2-bromophenyl)-2-((benzylidene)amino)ethan-1-ol |

| Acetone | Methanol, room temperature | 1-(2-bromophenyl)-2-(propan-2-ylideneamino)ethan-1-ol |

| Salicylaldehyde | Ethanol, reflux | 2-(((E)-(1-(2-bromophenyl)-2-hydroxyethyl)imino)methyl)phenol |

Cyclization Reactions Leading to Oxazolidine (B1195125) Derivatives

The 1,2-amino alcohol motif in this compound is perfectly suited for cyclization reactions to form oxazolidine rings. Oxazolidines are five-membered heterocycles containing both oxygen and nitrogen.

The reaction with an aldehyde or ketone, often in the absence of a dehydrating agent that would favor imine formation, can lead to the formation of an oxazolidine ring. organic-chemistry.org In this case, both the amine and the hydroxyl group react with the carbonyl compound. For example, reaction with formaldehyde (B43269) typically yields the unsubstituted oxazolidine.

A related and highly important class of derivatives are the oxazolidin-2-ones. These can be synthesized by reacting the amino alcohol with a phosgene (B1210022) equivalent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or diethyl carbonate. wikipedia.org This reaction involves the intramolecular cyclization of an intermediate carbamate (B1207046), forming a stable, cyclic five-membered ring. researchgate.net Chiral oxazolidinones derived from amino alcohols are particularly significant as they are widely used as chiral auxiliaries in asymmetric synthesis.

| Reagent | Product Type | General Reaction |

|---|---|---|

| Aldehyde (e.g., R'CHO) | Oxazolidine | Condensation and intramolecular cyclization. organic-chemistry.org |

| 1,1'-Carbonyldiimidazole (CDI) | Oxazolidin-2-one | Formation of an intermediate carbamate followed by intramolecular nucleophilic attack. researchgate.net |

| Phosgene (COCl₂) or equivalent | Oxazolidin-2-one | Cyclization via reaction with both amine and hydroxyl groups. researchgate.net |

Pathways to Imidazolidines and Dihydrodiazepines from Related Amino Alcohols

The 1,2-amino alcohol moiety in compounds like this compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The formation of imidazolidines and dihydrodiazepines represents key transformations of this structural motif.

Imidazolidine (B613845) Synthesis: The synthesis of imidazolidines from 1,2-amino alcohols typically involves a condensation reaction with an aldehyde or a ketone. The reaction proceeds through the initial formation of a Schiff base (imine) or an oxazolidine intermediate, followed by an intramolecular cyclization. For an amino alcohol, the reaction with an aldehyde first forms a hemiaminal, which can then cyclize by the attack of the hydroxyl group on the iminium ion intermediate. This pathway is a common strategy for creating substituted imidazolidine rings. mdpi.comnih.govmdpi.com For example, the reaction of an amino acid with phenyl isocyanate can lead to imidazolidine-2,4-dione derivatives. mdpi.com While specific studies on this compound are not detailed, its structural similarity to other 1,2-amino alcohols suggests it would undergo analogous transformations.

Dihydrodiazepine Synthesis: The synthesis of dihydrodiazepines from amino alcohols is less direct and typically requires a multi-step approach or a different precursor, such as a 1,2-diamine. However, the amino alcohol can be chemically modified to incorporate the necessary functionality. For instance, the hydroxyl group could be converted into a leaving group, followed by substitution with an amino group to form a diamine, which is a direct precursor for dihydrodiazepines via condensation with a 1,3-dicarbonyl compound.

| Heterocycle | General Precursors | Typical Reagents | Reaction Type |

| Imidazolidine | 1,2-Amino Alcohol | Aldehydes, Ketones, Isocyanates mdpi.com | Condensation/Cyclization |

| Dihydrodiazepine | 1,2-Diamine | 1,3-Dicarbonyl compounds | Condensation/Cyclization |

Advanced Derivatization for Analytical and Synthetic Applications

Derivatization of this compound is crucial for both enhancing its utility in further synthetic steps and for enabling its detection and characterization using modern analytical techniques.

Acylation Strategies for Amide Formation

The primary amine group of this compound is readily susceptible to acylation, forming a stable amide bond. This reaction is fundamental in peptide synthesis and for introducing various functional groups. The reaction typically involves treating the amino alcohol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. khanacademy.orgsphinxsai.com

Selective N-acylation is generally favored over O-acylation of the hydroxyl group due to the higher nucleophilicity of the amine. googleapis.com The formation of the amide can be confirmed through spectroscopic methods such as Infrared (IR) spectroscopy, which shows characteristic C=O stretching frequencies, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Common Acylating Agents for Amide Formation

| Acylating Agent | Byproduct | Conditions |

| Acyl Chloride (e.g., Acetyl chloride) | HCl | Aprotic solvent, Base (e.g., Triethylamine) |

| Acid Anhydride (e.g., Acetic anhydride) | Carboxylic Acid | Aprotic solvent, often requires heating or a catalyst |

| Activated Esters | Alcohol/Phenol | Aprotic solvent |

| Carboxylic Acid | Water | Coupling agent (e.g., DCC, HATU) nih.gov |

Derivatization for Enantiomeric Excess Determination via Nuclear Magnetic Resonance (NMR) Protocols

As this compound is a chiral molecule, determining its enantiomeric excess (ee) is critical, particularly in pharmaceutical applications. NMR spectroscopy provides a powerful method for this analysis through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.net

A chiral derivatizing agent reacts with both enantiomers of the amino alcohol to form a pair of diastereomers. Since diastereomers have different physical properties, their corresponding nuclei are in different chemical environments and will exhibit distinct signals in the NMR spectrum. acs.org The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the original sample. acs.org

Alternatively, chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers, leading to observable chemical shift differences in the NMR spectrum. frontiersin.orgunipi.itacs.org This method is advantageous as it is non-destructive and does not require covalent modification of the analyte. unipi.it For amino alcohols, chiral acids or other agents capable of hydrogen bonding are often effective CSAs. frontiersin.org

Examples of Chiral Derivatizing Agents (CDAs) for Amino Alcohols

| Derivatizing Agent (CDA) | Resulting Derivative | NMR Nucleus Observed | Typical Chemical Shift Difference (Δδ) |

| Mosher's Acid Chloride (MTPA-Cl) | MTPA Amide | ¹H, ¹⁹F | Varies depending on analyte structure |

| 2-Formylphenylboronic acid (with a chiral diol like BINOL) acs.org | Diastereomeric Boronate Esters | ¹H | Varies; allows for ee determination by integration acs.org |

| 2-Fluorobenzoyl chloride (with a chiral cobalt(III) complex) acs.org | Fluorinated Amides | ¹⁹F | Clean baseline peak separations are often achieved acs.org |

Derivatization for Enhanced Detection in High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS/MS) Analysis

Direct analysis of small, polar molecules like this compound by reversed-phase HPLC-MS/MS can be challenging due to poor retention and/or low ionization efficiency. Chemical derivatization can overcome these limitations by introducing a moiety that enhances both chromatographic retention and mass spectrometric detection. mdpi-res.comlibretexts.org

For amino alcohols, derivatization typically targets the primary amine. Reagents are chosen to add a nonpolar, easily ionizable group. This modification increases the hydrophobicity of the analyte, leading to better retention on C18 columns, and provides a site that is readily protonated in electrospray ionization (ESI), improving sensitivity. acs.org The derivative often produces a characteristic product ion upon collision-induced dissociation (CID), which is useful for selective and sensitive detection in Multiple Reaction Monitoring (MRM) mode. ddtjournal.com

Common Derivatizing Agents for HPLC-MS/MS of Amines and Alcohols

| Derivatizing Agent | Target Functional Group | Purpose |

| Dansyl Chloride (DNS-Cl) libretexts.orgddtjournal.com | Primary/Secondary Amines, Phenols | Introduces a fluorescent and easily ionizable group |

| Benzoyl Chloride libretexts.orgacs.org | Primary/Secondary Amines, Alcohols | Increases hydrophobicity and MS signal |

| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) libretexts.org | Primary/Secondary Amines | Adds a UV-active and hydrophobic group |

| Picolinic Acid ddtjournal.com | Alcohols | Introduces a nitrogen-containing ring for enhanced ionization |

Mechanistic Investigations into Reactions Involving 2 Amino 1 2 Bromophenyl Ethanol

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the step-by-step processes in the synthesis of and from 2-Amino-1-(2-bromophenyl)ethanol is essential for improving reaction efficiency and yield. Key mechanisms include those promoted by bases and those involving hydride transfers in stereoselective reductions.

Base-promoted reactions involving β-amino alcohols like this compound often proceed via intramolecular nucleophilic substitution. The base's primary role is to deprotonate one of the nucleophilic groups—either the alcohol or the amine—to increase its reactivity.

N-Deprotonation: A strong base can deprotonate the primary amine, forming an amide anion. This potent nucleophile can then attack an electrophilic center.

O-Deprotonation: Alternatively, the base can deprotonate the hydroxyl group to form an alkoxide. The resulting alkoxide is a strong nucleophile that can participate in subsequent reactions.

A common base-promoted transformation for such compounds is intramolecular cyclization. For instance, treatment of this compound with a suitable base could initiate an intramolecular nucleophilic attack by the amino group on the carbon bearing the hydroxyl group (following activation of the hydroxyl group, e.g., by conversion to a sulfonate ester), leading to the formation of a substituted aziridine. The mechanism involves deprotonation of the amine, followed by an SN2-type displacement of the leaving group. The regioselectivity of this process is dictated by the relative nucleophilicity of the deprotonated amine versus the alkoxide and the stability of the resulting ring structure.

The asymmetric synthesis of chiral 1,2-amino alcohols, such as this compound, is frequently achieved through the catalytic asymmetric reduction of the corresponding α-amino ketone precursor, 2-amino-1-(2-bromophenyl)ethan-1-one. This transformation relies on the stereoselective transfer of a hydride ion from a reducing agent to the prochiral carbonyl carbon.

The mechanism is typically facilitated by a chiral catalyst, often a transition metal complex (e.g., cobalt, ruthenium, or rhodium) coordinated to a chiral ligand. nih.govacs.org The process can be described by the following key steps:

Catalyst Activation: The metal complex coordinates with the hydride source (e.g., H₂, boranes, or isopropanol) to form a chiral metal-hydride species. youtube.comacsgcipr.org

Substrate Coordination: The α-amino ketone substrate coordinates to the chiral metal center. This coordination, often involving both the carbonyl oxygen and the amino nitrogen, orients the substrate in a specific conformation within the chiral environment of the catalyst. nih.gov

Stereoselective Hydride Transfer: The hydride is transferred from the metal to one specific face of the carbonyl carbon. The facial selectivity is dictated by the steric and electronic properties of the chiral ligand, which makes one of the two possible transition states significantly lower in energy. This step occurs via a highly organized, often six-membered, boat-like transition state. youtube.com

Product Release: The resulting alcohol product is released, regenerating the catalyst for the next cycle.

Modern approaches utilize an "outer-sphere" reaction mode, where a proton shuttle assists in activating the carbonyl group and facilitating the proton transfer, working in concert with the hydride addition. nih.gov

| Catalyst Type | Hydride Source | Typical Enantioselectivity (ee) | Reference |

| Chiral Co-complex | H₂ | 84–99% | nih.govacs.org |

| Chiral Ru-complex | Isopropanol | >95% | |

| Chiral Oxazaborolidine | Borane (BH₃) | 93-97% | wikipedia.org |

Mechanistic Aspects of Stereoselective Transformations

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For this compound, which contains a stereocenter, understanding the mechanisms that govern stereoselectivity is paramount.

When synthesizing this compound via the addition of a nucleophile to a precursor like 2-(N-protected-amino)-1-(2-bromophenyl)ethan-1-one, chelation control is a powerful strategy for directing diastereoselectivity. This model is particularly relevant when using organometallic reagents in the presence of a Lewis acid.

The mechanism relies on the formation of a rigid, cyclic intermediate through coordination (chelation) of a Lewis acidic metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) with two electron-donating groups in the substrate: the carbonyl oxygen and the nitrogen atom of the protected amino group. researchgate.netacs.org

Formation of Chelate: The Lewis acid coordinates to both the carbonyl oxygen and the amino nitrogen, locking the molecule into a rigid five-membered ring conformation.

Directed Nucleophilic Attack: This rigid conformation exposes one face of the carbonyl group to the incoming nucleophile while shielding the other. The nucleophile (e.g., a Grignard reagent or an organolithium) will preferentially attack from the less sterically hindered face.

Diastereoselective Product Formation: After the addition, quenching the reaction yields the alcohol product with a high degree of diastereoselectivity, favoring the "chelation-controlled" adduct. researchgate.net

This model effectively overrides the standard Felkin-Anh model for non-chelation-controlled additions, providing a predictable method for establishing the relative stereochemistry between the newly formed hydroxyl group and the existing amino group.

In reactions with multiple possible pathways, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org This principle is relevant to potential intramolecular cyclization reactions of this compound derivatives, where the amino group could act as a nucleophile to displace the ortho-bromo substituent, forming a five-membered heterocyclic ring.

This process would involve two competing pathways leading to different constitutional isomers or conformers.

Kinetic Control: This regime favors the product that is formed fastest. The kinetically controlled product is the one reached via the transition state with the lowest activation energy (Ea). Such reactions are typically run at low temperatures for short periods, under irreversible conditions. libretexts.org

Thermodynamic Control: This regime favors the most stable product. The thermodynamically controlled product is the one with the lowest Gibbs free energy (G). These reactions are conducted under conditions that allow for equilibrium to be established between products, such as higher temperatures and longer reaction times, ensuring that the initial kinetic product can revert to the starting materials and eventually form the more stable thermodynamic product. libretexts.org

For the cyclization of a derivative, the kinetic product might be a strained but rapidly formed ring system, while the thermodynamic product would be a more stable, relaxed ring system. The choice of reaction conditions (temperature, solvent, base) determines which product dominates. wikipedia.org

Computational Approaches to Reaction Mechanism Understanding and Postulation

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating and predicting reaction mechanisms at the molecular level. mdpi.comnih.gov For reactions involving this compound, computational studies can provide insights that are difficult or impossible to obtain through experimental means alone.

Transition State Elucidation: DFT calculations can map the potential energy surface of a reaction, allowing for the identification and characterization of transition state structures. By calculating the activation energy (ΔG‡) for different proposed pathways, chemists can predict which mechanism is most energetically favorable. mdpi.com

Stereoselectivity Prediction: In asymmetric reactions, computational models can calculate the energies of the competing diastereomeric transition states. The energy difference between these states can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products, providing a theoretical basis for experimentally observed selectivities.

Intermediate Characterization: The existence of short-lived or unstable intermediates, such as chelated complexes or zwitterions, can be confirmed through computational modeling. These calculations provide detailed information about their geometry, stability, and electronic structure. nih.gov

Solvent and Catalyst Effects: Computational models can incorporate the effects of solvents and catalysts, providing a more accurate picture of the reaction in a real-world setting. This allows for the rational design of new catalysts or the optimization of reaction conditions to favor a desired outcome.

By combining experimental results with computational analysis, a comprehensive and detailed understanding of the reaction mechanisms involving this compound can be achieved. mdpi.com

| Computational Method | Information Gained | Application Example |

| Density Functional Theory (DFT) | Transition state geometries, activation energies (ΔG‡), reaction intermediates | Determining the lowest energy pathway in a base-promoted cyclization. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra | Investigating photochemical reaction pathways. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds, non-covalent interactions | Analyzing the chelation complex in an asymmetric addition. |

Computational Chemistry and Theoretical Studies of 2 Amino 1 2 Bromophenyl Ethanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular structures and properties based on the principles of quantum mechanics.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static; they are flexible and can adopt various shapes or conformations. Understanding this dynamic behavior is crucial for predicting their function, particularly in biological systems.

Conformational Analysis and Molecular Dynamics Simulations Conformational analysis involves identifying the different stable conformations of a molecule and their relative energies. For 2-Amino-1-(2-bromophenyl)ethanol, this would involve studying the rotation around its single bonds to find the most energetically favorable spatial arrangements.

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. An MD simulation would reveal how this compound behaves in a specific environment (e.g., in a solvent like water), providing a dynamic picture of its conformational flexibility and intermolecular interactions. This information is invaluable for understanding how the molecule might interact with biological targets or other chemicals.

Exploration of Tautomerism and Isomerism in Related Systems

Tautomerism and isomerism are fundamental concepts in understanding the behavior of molecules. In systems related to this compound, particularly those containing an amino group adjacent to an aromatic system, various isomeric and tautomeric forms can exist.

Amine-imine tautomerism is a relevant phenomenon observed in analogous heterocyclic systems, such as 2-phenylaminothiazolin-4-ones. In these molecules, a proton can shift between an exocyclic nitrogen atom and a ring nitrogen atom, leading to an equilibrium between the amine and imine forms. researchgate.net The position of this equilibrium is significantly influenced by the nature of the substituent on the exocyclic nitrogen. researchgate.net Studies on these related structures have utilized IR and UV spectroscopy, alongside 2D NMR and Density Functional Theory (DFT) calculations, to identify and rationalize the predominant tautomeric forms in both solid and solution phases. researchgate.net

In addition to tautomerism, rotational isomerism (conformational isomerism) around single bonds is critical. For instance, temperature-dependent changes in the PMR spectra of some 2-phenylaminothiazolin-4-ones have been attributed to syn-anti isomerization relative to the exocyclic C=N bond. researchgate.net The kinetic parameters of this isomerization process have been calculated, establishing that it proceeds through an inversion mechanism in the imine tautomer. researchgate.net These findings in related molecules highlight the potential for similar dynamic equilibria in this compound, which could be influenced by solvent, temperature, and substituent effects.

Conformational Equilibrium in Derivatized Analogues

The three-dimensional structure of phenylethanolamines is crucial to their function and is determined by the rotational freedom around several single bonds. The conformational equilibrium of these molecules is dictated by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding.

Computational studies on phenylethanolamine and its analogues indicate a small but definite preference for a gauche conformation in the isolated molecule. researchgate.net However, environmental factors, such as the solvent or the crystal lattice, often favor the trans conformer. researchgate.net In molecules with a β-hydroxyl group, like this compound, the preferred conformation in solution is often one where the amino group is trans to the aromatic ring and gauche to the β-hydroxyl group. researchgate.net This preference is largely driven by an electrostatic or hydrogen-bonding interaction between the amino and β-hydroxyl groups. researchgate.net

In ortho-substituted phenylethanolamines, such as the related β-(2-Hydroxyphenyl)ethanolamine, the ortho-hydroxyl group can interact with the ethanolamine (B43304) side chain, significantly altering its conformation. vcu.edu X-ray crystallography has revealed that intramolecular hydrogen bonding can occur between the alcoholic hydrogen and the phenolic oxygen, which may account for distortions in some dihedral angles compared to other phenylethanolamines. vcu.edu

Studies on derivatized analogues, such as 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their corresponding morpholine (B109124) analogues, have used NMR and IR spectroscopy to determine preferred conformations and understand how structural changes impact biological activity. nih.gov These investigations suggest that the characteristics of the aromatic moiety play a significant role in the pharmacological differences observed between open-chain and cyclic analogues. nih.gov

| Compound/Class | Method | Key Findings on Conformation | Reference |

|---|---|---|---|

| Biological Phenethylamines and Phenethanolamines | PCILO, Ab initio STO-3G | Isolated molecules show a slight preference for a gauche conformation, while environmental forces (crystal, solvent) favor the trans conformer. | researchgate.net |

| β-Hydroxyphenylethanolamines | NMR Spectroscopy | The preferred conformation has the amino group trans to the aromatic ring and gauche to the β-hydroxyl group, stabilized by intramolecular hydrogen bonding. | researchgate.net |

| β-(2-Hydroxyphenyl)ethanolamine Hydrochloride | X-ray Crystallography | An intramolecular hydrogen bond exists between the alcoholic hydrogen and the phenolic oxygen, distorting dihedral angles. | vcu.edu |

| 1-(2,5-Dimethoxyphenyl)-2-aminoethanol Derivatives | NMR, IR Spectroscopy | The preferred conformations of these open-chain amino alcohols were determined and compared to their cyclic morpholine analogues to correlate structure with activity. | nih.gov |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.deq-chem.com This analysis provides a quantitative description of intramolecular charge delocalization and the energetic stabilization arising from these interactions.

For a molecule like this compound, key donor orbitals would include the nitrogen lone pair (nN), the oxygen lone pairs (nO), and the π-orbitals of the phenyl ring (πC-C). Important acceptor orbitals would be the antibonding orbitals of adjacent sigma bonds, such as σC-C, σC-N, σC-O, and σC-H.

The analysis can reveal hyperconjugative and stereoelectronic effects that stabilize specific conformations. For example, in a simple molecule like methylamine (B109427), the nitrogen lone pair is primarily delocalized into the antibonding orbitals of the vicinal C-H bonds. wisc.edu The interaction is strongest when the lone pair is anti-periplanar to the C-H bond, leading to a significant stabilizing energy. wisc.edu A similar analysis of this compound would quantify the delocalization from the nitrogen and oxygen lone pairs into the framework of the molecule, providing insight into the electronic factors that influence its conformational preferences and stability.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | σ(C-H) (anti-periplanar) | 8.13 | n → σ |

| σ(C-H) | σ(N-H) | 2.50 | σ → σ |

| σ(N-H) | σ(C-H) | 1.80 | σ → σ |

| σ(C-N) | σ(N-H) | 0.90 | σ → σ |

Applications of 2 Amino 1 2 Bromophenyl Ethanol in Advanced Organic Synthesis Research

Role as a Key Intermediate in Complex Molecule Synthesis

2-Amino-1-(2-bromophenyl)ethanol serves as a foundational scaffold for the construction of more complex molecular architectures. Its bifunctional nature allows for sequential or selective reactions to build intricate target molecules.

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine (B48288) structure, which consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.org These compounds are significant in medicinal chemistry due to their diverse pharmacological activities. wikipedia.orgnih.gov

This compound is a precursor for a specific subset of this class, namely N-substituted and ring-substituted phenethanolamine derivatives. The core structure of this compound already contains the essential phenethylamine backbone, with a hydroxyl group at the β-position and a bromine atom on the phenyl ring. Researchers can leverage the primary amine and the bromine atom for further diversification.

N-Substitution: The primary amino group is a nucleophilic site readily available for reactions such as alkylation, acylation, or arylation. This allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to a library of N-substituted derivatives. For instance, N-benzyl substitution on related phenethylamine structures has been shown to dramatically affect binding affinity and selectivity for biological targets like serotonin (B10506) receptors. nih.gov

Modification via the Bromo Group: The bromine atom on the phenyl ring is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions enable the introduction of new carbon-carbon or carbon-heteroatom bonds, effectively modifying the phenyl ring with diverse substituents. This is a powerful strategy for structure-activity relationship (SAR) studies.

The combination of these modifications allows for the systematic exploration of the chemical space around the phenethylamine scaffold, starting from this compound.

The inherent 1,2-amino alcohol structure of the compound is a privileged motif in its own right, and it also serves as a starting point for other valuable chemical classes. researchgate.net

1,2-Amino Alcohols: These compounds are crucial structural units in many natural products and pharmaceutically active molecules. researchgate.net They are also widely used as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.netnih.gov While this compound is itself a 1,2-amino alcohol, it can be used to synthesize more complex or protected versions of this class. For example, the amino group can be protected (e.g., with a Boc group) and the hydroxyl group can be modified, or vice-versa, to facilitate specific synthetic transformations. organic-chemistry.org The synthesis of chiral 1,2-amino alcohols is a significant area of research, with methods including the asymmetric hydrogenation of α-amino ketones. researchgate.net

Unnatural Amino Acids: Unnatural α-amino acids are vital components in peptide and protein engineering and drug discovery. rsc.org Synthetic strategies to access these compounds are of high interest. Through oxidation of the primary alcohol in this compound to a carboxylic acid, the molecule can be converted into an unnatural α-amino acid derivative (specifically, a β-bromo-phenylglycine derivative). This transformation provides access to amino acids with unique steric and electronic properties conferred by the bromine atom.

Triazole Derivatives: Triazoles, particularly 1,2,4-triazoles, are important heterocyclic scaffolds in medicinal and agricultural chemistry. nih.gov Research has shown that amino acid fragments can be incorporated into triazole derivatives to create novel bioactive molecules. nih.gov The amino alcohol structure of this compound can be used as a starting fragment in multi-step syntheses to generate complex triazole-containing compounds. For example, a synthetic route might involve converting the amino alcohol into an intermediate that can be coupled with a triazole ring or a precursor that can undergo cyclization to form the triazole ring. researchgate.net

Table 1: Synthetic Applications of this compound as a Precursor

| Target Molecule Class | Key Transformation | Potential Research Area |

|---|---|---|

| Substituted Phenethylamines | N-alkylation/acylation; Pd-catalyzed cross-coupling | Medicinal Chemistry, Receptor Ligand Design |

| Complex 1,2-Amino Alcohols | Protection/deprotection sequences, functional group interconversion | Asymmetric Synthesis, Pharmaceutical Intermediates |

| Unnatural Amino Acids | Oxidation of the primary alcohol to a carboxylic acid | Peptide Synthesis, Drug Discovery |

| Triazole Derivatives | Multi-step synthesis involving coupling or cyclization reactions | Agrochemicals, Medicinal Chemistry |

Utility in Chiral Catalysis and Ligand Design Research

The chiral nature of this compound makes it a valuable asset in the field of asymmetric catalysis, where the goal is to create chiral molecules with a specific three-dimensional arrangement.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent reaction to occur with high stereoselectivity. Afterwards, the auxiliary is removed, yielding an enantiomerically enriched product. 1,2-amino alcohols are a well-established class of chiral auxiliaries. nih.gov

Enantiopure this compound can be attached to a prochiral substrate, for example, through the formation of an amide or an ester. The stereocenter of the amino alcohol then creates a chiral environment that biases the approach of reagents to one face of the substrate, leading to the formation of one enantiomer of the product over the other.

Perhaps the most significant application of chiral 1,2-amino alcohols in catalysis is as precursors for chiral ligands. researchgate.net These ligands coordinate to a metal center to form a chiral catalyst that can perform enantioselective reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

Starting from (R)- or (S)-2-Amino-1-(2-bromophenyl)ethanol, a variety of ligand types can be synthesized. For instance, the amino and hydroxyl groups can be used to build more complex structures like oxazolines or phosphine-containing ligands (e.g., amino phosphine (B1218219) phosphinites, P,N-ligands). These ligands create a well-defined chiral pocket around the metal catalyst, which is key to achieving high enantioselectivity in the transformation of a substrate. The bromine atom can also be used to tune the electronic properties of the ligand or to attach it to a solid support.

Table 2: Research Findings in Chiral Applications

| Application | Role of this compound | Example Transformation | Desired Outcome |

|---|---|---|---|

| Chiral Auxiliary | Temporarily attached to a substrate to direct a reaction. | Asymmetric alkylation of an enolate. | High diastereoselectivity, leading to an enantiopure product after auxiliary removal. |

| Chiral Ligand Precursor | Serves as a chiral scaffold for building multidentate ligands. | Asymmetric hydrogenation of a ketone. | High enantiomeric excess (ee) of the resulting chiral alcohol. researchgate.net |

Contribution to New Material Development Research

The application of this compound in new material development is an emerging area of research. The unique combination of a reactive amino alcohol functionality, a brominated aromatic ring, and its inherent chirality suggests potential for its use as a specialized monomer or functional additive in polymer and materials science.

The presence of the bromine atom is particularly noteworthy. Brominated compounds are widely used as flame retardants in polymers. Furthermore, the bromine atom can be converted into other functional groups via polymerization-compatible reactions, or it can be used to initiate atom transfer radical polymerization (ATRP). The amino and hydroxyl groups offer sites for incorporation into polymer backbones, such as polyamides, polyurethanes, or polyesters. The chirality of the monomer could be used to create chiral polymers with unique optical properties or for applications in chiral separations. While direct, extensive research on incorporating this specific molecule into materials is not widely documented, the functional handles it possesses make it a candidate for creating advanced materials with tailored properties.

Investigation for Potential Use in Developing Novel Materials

The unique molecular architecture of this compound, which combines a primary amine, a hydroxyl group, and a bromine-substituted aromatic ring, presents a compelling case for its investigation in the development of novel materials. While specific research on this compound's direct application in materials science is not extensively documented, its functional groups suggest several promising avenues for exploration in advanced polymer and materials synthesis.

The presence of both an amino and a hydroxyl group allows this compound to act as a versatile monomer in polymerization reactions. These groups can react with various co-monomers to form a range of polymer types. For instance, reaction with dicarboxylic acids or their derivatives could yield polyamides or polyesters with unique properties imparted by the bromophenyl side group. Similarly, its reaction with diisocyanates could lead to the formation of polyurethanes. The steric hindrance and electronic effects of the bromophenyl group are expected to influence the polymer's chain packing, solubility, and thermal characteristics.

Furthermore, the bromine atom on the phenyl ring serves as a reactive handle for post-polymerization modification. This feature is particularly valuable for creating functional polymers with tailored properties. Techniques such as the Ullman coupling reaction could be employed to introduce new C-N bonds, effectively creating poly(amine-ether) hybrid systems. mdpi.com This post-functionalization approach allows for the incorporation of various moieties that can enhance properties like thermal stability, flame retardancy, or introduce specific catalytic or binding sites. mdpi.com

The inherent chirality of this compound also suggests its potential use in the synthesis of chiral polymers. Such polymers are of significant interest for applications in enantioselective separations, asymmetric catalysis, and as advanced optical materials. The defined stereochemistry of the amino alcohol backbone could be transferred to the polymer, creating materials capable of chiral recognition.

Research into the potential of this compound in novel materials could focus on synthesizing and characterizing a range of polymers to understand the structure-property relationships. Key areas of investigation would include the polymer's thermal stability, mechanical properties, and solubility in various solvents. The influence of the bromine atom on these properties, as well as its utility as a site for further functionalization, would be a central theme of such research.

A summary of potential research avenues and expected outcomes is presented in the table below:

| Research Avenue | Potential Polymer Type | Key Investigated Properties | Potential Applications |

| Polycondensation with dicarboxylic acids | Polyamides, Polyesters | Thermal stability, mechanical strength, solubility | High-performance engineering plastics, specialty fibers |

| Reaction with diisocyanates | Polyurethanes | Elastomeric properties, thermal behavior | Advanced elastomers, foams, and coatings |

| Post-polymerization functionalization (e.g., Ullman coupling) | Functionalized poly(amine-ethers) | Thermal stability, catalytic activity, binding affinity | Membranes for gas separation, catalysts, sensors |

| Synthesis of chiral polymers | Chiral polyamides, polyesters, or polyurethanes | Chiral recognition capabilities, optical activity | Enantioselective chromatography, asymmetric catalysis |

Q & A

What are the optimal synthetic routes for preparing 2-Amino-1-(2-bromophenyl)ethanol with high yield and purity?

The synthesis can proceed via two primary pathways:

- Reduction of 2-amino-1-(2-bromophenyl)ethanone : Use sodium borohydride (NaBH₄) in ethanol or methanol under reflux, followed by acid workup to yield the ethanol derivative. This method is analogous to the synthesis of (±)-2-Amino-1-(4-methoxyphenyl)ethanol from its ketone precursor .

- Reductive amination : React 2-bromoacetophenone with ammonia and a reducing agent (e.g., H₂/Pd-C) to form the amino alcohol. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

What spectroscopic methods are most effective for characterizing this compound?

- ¹H and ¹³C NMR : Confirm the presence of the ethanol group (-CH(OH)-) and bromophenyl moiety. The amino (-NH₂) proton may appear as a broad singlet.

- IR Spectroscopy : Detect O-H (~3200–3600 cm⁻¹) and N-H (~3300 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Verify molecular weight (C₈H₁₀BrNO: ~216.08 g/mol) via ESI-MS or EI-MS.

- Chiral HPLC : For enantiomeric resolution, use chiral stationary phases (e.g., amylose derivatives) if asymmetric synthesis is performed .

How can enantioselective synthesis of this compound be achieved?

Asymmetric methods include:

- Chiral Catalysts : Employ Ru-BINAP complexes for hydrogenation of precursor ketones, achieving >95% enantiomeric excess (ee), as demonstrated for (R)-1-(3-bromophenyl)ethanol .

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture .

What are the key considerations for stabilizing this compound in solution during kinetic studies?

- Storage : Keep solutions at –20°C under inert gas (N₂/Ar) to prevent oxidation.

- Buffering : Use pH-stable buffers (e.g., phosphate, pH 7–8) to avoid decomposition of the amino alcohol group.

- Light Sensitivity : Protect from UV/visible light using amber vials, as brominated aromatics are prone to photodegradation .

How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

The ortho-bromine increases steric hindrance, slowing SN₂ reactions, but facilitates SN₁ pathways due to its electron-withdrawing nature. Comparative studies with para-substituted analogs (e.g., 4-bromophenyl derivatives) show reduced reactivity in cross-coupling reactions .

What are the recommended purification techniques for this compound following synthesis?

- Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10–50%).

- Recrystallization : Dissolve in hot ethanol and slowly add water to induce crystallization. Monitor purity via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

How can researchers resolve contradictory data regarding the catalytic activity of this compound in asymmetric catalysis?

- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, catalyst loading).

- Kinetic Profiling : Measure turnover frequencies (TOF) and compare with structurally similar catalysts (e.g., 4-methoxyphenyl analogs).

- Isotopic Labeling : Use deuterated substrates to trace mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.